Clorhidrato de bencil-ciclobutil-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

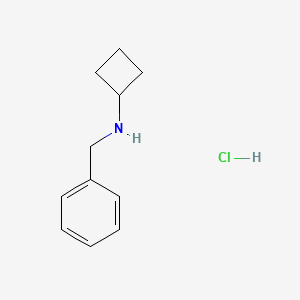

Benzyl-cyclobutyl-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.706. The purity is usually 95%.

BenchChem offers high-quality Benzyl-cyclobutyl-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl-cyclobutyl-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

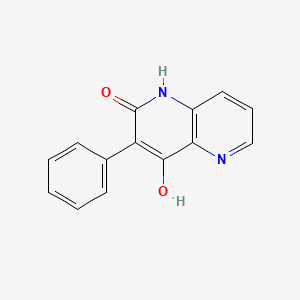

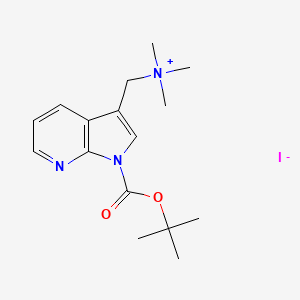

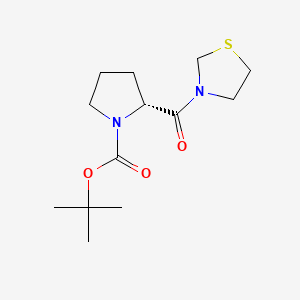

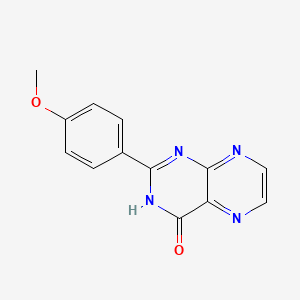

Las N-bencil ciclo-aminas terciarias, que se pueden sintetizar usando Clorhidrato de bencil-ciclobutil-amina, son bloques de construcción básicos de muchos ingredientes farmacéuticos activos {svg_1}. Por ejemplo, se utilizan en la síntesis de fármacos como el donepezilo {svg_2}.

Química Verde

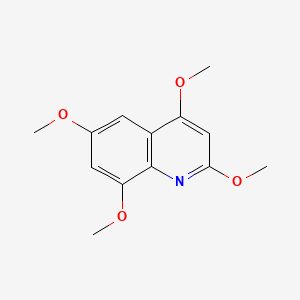

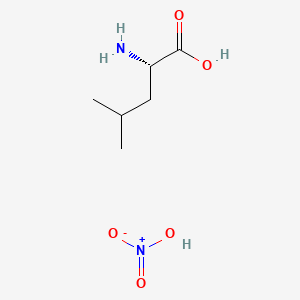

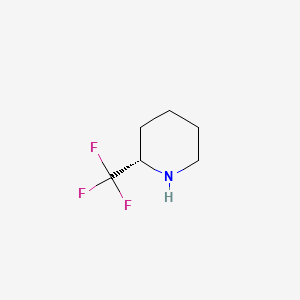

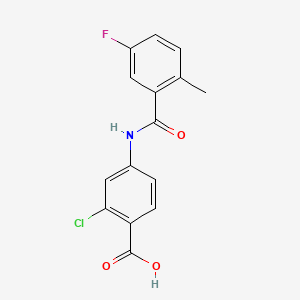

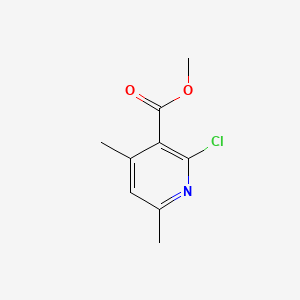

La síntesis de N-bencil ciclo-aminas terciarias utilizando reductasa de imina, un componente clave en productos naturales y síntesis farmacéutica, se considera un enfoque verde {svg_3}. Este método es ecológico y sostenible, lo que reduce el uso de productos químicos nocivos {svg_4}.

Ingeniería Enzimática

El this compound se ha utilizado en la ingeniería de la reductasa de imina (IRED) para mejorar la conversión y la selectividad para las N-bencil ciclo-aminas terciarias {svg_5}. Esto tiene implicaciones significativas para la síntesis de fármacos y proporciona información sobre el diseño racional de otras enzimas {svg_6}.

Biocatálisis

En combinación con la glucosa deshidrogenasa (GDH), el this compound se ha utilizado en biocatálisis de células completas para lograr altas conversiones de N-bencil ciclo-aminas terciarias {svg_7}. Este método es eficiente y se puede utilizar en procesos industriales a gran escala {svg_8}.

Química Preparativa

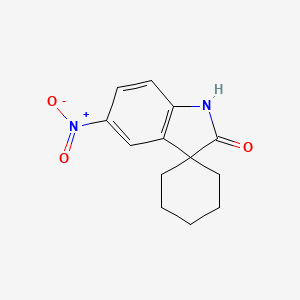

En un experimento preparativo, se utilizó this compound para lograr una alta conversión y rendimiento para la N-bencilpiperidina {svg_9}. Esto demuestra su uso potencial en química preparativa para la síntesis de moléculas complejas {svg_10}.

Mecanismo De Acción

Target of Action

Benzyl-cyclobutyl-amine HCl, also known as Benzyl-cyclobutyl-amine hydrochloride or N-BENZYLCYCLOBUTANAMINE HYDROCHLORIDE, is a type of compound that belongs to the class of organic compounds known as phenylmethylamines Similar compounds, such as benzylamine, have been reported to interact with enzymes like trypsin-1 and trypsin-2 .

Mode of Action

Amines, in general, are known to react with nitrous acid, leading to various outcomes depending on the type of amine . For instance, primary amines react with nitrous acid to produce nitrogen gas, secondary amines form an insoluble oil (N-Nitrosamine), and tertiary amines result in a clear solution (Ammonium Salt Formation) .

Biochemical Pathways

For example, they are involved in the synthesis of amino acids, which are the building blocks of proteins . Additionally, amines can undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as fentanyl analogs, involve reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Result of Action

The reaction of amines with nitrous acid can lead to various outcomes, including the evolution of nitrogen gas, formation of an insoluble oil (n-nitrosamine), or a clear solution (ammonium salt formation), depending on the type of amine .

Action Environment

The action, efficacy, and stability of Benzyl-cyclobutyl-amine HCl can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, which is commonly used in the synthesis of organoboron reagents, is known to be influenced by the nature of the organoboron reagent and the reaction conditions . .

Propiedades

IUPAC Name |

N-benzylcyclobutanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)9-12-11-7-4-8-11;/h1-3,5-6,11-12H,4,7-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHWFPCTEMNQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674186 |

Source

|

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120218-46-4 |

Source

|

| Record name | Benzenemethanamine, N-cyclobutyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120218-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzylcyclobutanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)

![5-Bromo-2,3,3-trimethyl-3H-benzo[G]indole](/img/structure/B599729.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)